N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
Description
N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a 4,5-dihydro-4-oxo moiety. The structure includes a 4-bromobenzyl group attached via a propanamide linker and methoxy substituents at positions 7 and 8 of the indole ring.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O4/c1-30-17-9-15-16(10-18(17)31-2)26-21-20(15)25-12-27(22(21)29)8-7-19(28)24-11-13-3-5-14(23)6-4-13/h3-6,9-10,12,26H,7-8,11H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZHJHPQWGXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzamide derivative, with a formylated compound under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Bromobenzyl Group: The bromobenzyl group can be attached via a nucleophilic substitution reaction, where the pyrimidoindole core reacts with 4-bromobenzyl chloride in the presence of a base like sodium hydride.
Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate compound with propanoyl chloride or a similar reagent to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in treating diseases like cancer and infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- The target’s pyrimidoindole core is distinct from pyrazoline-indole () or imidazole-pyridine () systems, which may influence binding interactions or metabolic stability.
- Compound 3 () shares the pyrimidoindole scaffold but differs in substituents (fluoro vs. methoxy/bromo), highlighting modularity in drug design .
Substituent Effects on Physicochemical Properties
Key Observations :
Key Challenges :
- Multi-step syntheses for fused heterocycles (e.g., pyrimidoindoles) often necessitate stringent purification .
Biological Activity
N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a bromobenzyl moiety and a pyrimidoindole core. Its molecular formula is C₁₈H₁₈BrN₃O₃, with a molecular weight of approximately 396.26 g/mol. The presence of methoxy groups and the bromine atom contribute to its chemical reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | G2/M cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of DNA synthesis |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Interaction : It may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells.
- Cytokine Modulation : By modulating cytokine release from immune cells, it can exert anti-inflammatory effects.
Case Study 1: Breast Cancer
A study involving MCF-7 breast cancer cells treated with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells at higher concentrations.
Case Study 2: Lung Cancer
In another investigation using A549 lung cancer cells, treatment with the compound resulted in significant inhibition of cell proliferation and induced G2/M phase arrest. The study highlighted the potential for this compound as part of combination therapy strategies for lung cancer treatment.
Q & A
Basic Question: What are the key steps in synthesizing N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the pyrimidoindole core via cyclization of a 2-aminobenzamide precursor with a formylated compound under acidic or basic conditions (e.g., using H₂SO₄ or NaOH) .
- Step 2: Introduction of the propanamide moiety through a coupling reaction, often employing reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to activate carboxylic acids for amide bond formation .
- Step 3: Functionalization with the 4-bromobenzyl group via nucleophilic substitution or reductive amination, depending on precursor availability .
Critical Considerations: Optimize reaction temperatures (70–100°C) and solvent systems (e.g., DMF or THF) to enhance yields (>60%) and purity (>95%, confirmed by HPLC) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in biological data (e.g., IC₅₀ values in anticancer assays) may arise from:
- Variability in assay conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 hr), and solvent controls (DMSO concentration ≤0.1%) .
- Structural analogs: Compare activity with chlorobenzyl or fluorobenzyl derivatives to isolate the role of the bromine substituent in target binding .
- Mechanistic studies: Use kinetic assays (e.g., enzyme inhibition) or molecular docking (AutoDock Vina) to validate interactions with proposed targets like TLR4 or kinases .
Validation: Cross-reference data with orthogonal methods (e.g., SPR for binding affinity, siRNA knockdown for target relevance) .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
- HPLC: Use a C18 column with a water:methanol gradient (90:10 to 10:90 over 20 min) to achieve ≥95% purity .
- Solubility: Determine in DMSO (≥50 mg/mL) and aqueous buffers (PBS, pH 7.4) for biological assays .
Advanced Question: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with:
- Varying substituents: Replace bromobenzyl with chlorobenzyl or methoxybenzyl to assess halogen/electron-donor effects .
- Pyrimidoindole alterations: Introduce methyl/fluoro groups at the 8-position to probe steric/electronic impacts .
- Biological Testing:
- Primary screens: Use high-throughput assays (e.g., NCI-60 panel) for cytotoxicity profiling .
- Secondary screens: Validate hits in mechanistic assays (e.g., Topo I/II inhibition, apoptosis via Annexin V staining) .
- Computational Modeling: Perform CoMFA or QSAR to correlate structural features (e.g., logP, polar surface area) with activity .
Basic Question: What is the proposed mechanism of action for this compound?
Methodological Answer:
Preliminary evidence suggests:
- Enzyme inhibition: Competes with ATP in kinase binding pockets (e.g., EGFR or CDK2), validated via competitive ELISA and X-ray crystallography .
- Receptor modulation: Binds Toll-like receptor 4 (TLR4) extracellular domain, reducing NF-κB activation in LPS-stimulated macrophages (IC₅₀ ~5 µM) .
- DNA interaction: Intercalates into DNA grooves, inducing strand breaks (comet assay) and G2/M arrest (flow cytometry) .
Follow-up: Use CRISPR-edited cell lines (e.g., TLR4-KO) to confirm target specificity .
Advanced Question: How can researchers address low solubility or stability in biological assays?
Methodological Answer:
- Formulation Optimization:
- Nanoparticulate systems: Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) to enhance aqueous dispersion .
- Prodrug design: Introduce phosphate esters at the propanamide group for pH-sensitive release .
- Stability Studies:
- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways (HPLC-MS/MS) .
- Cyclic voltammetry: Assess redox stability, particularly for the bromine substituent .
Basic Question: What are the recommended storage conditions for this compound?
Methodological Answer:
- Short-term: Store at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
- Long-term: Lyophilize and store at –80°C in amber vials with desiccants (silica gel) to avoid light/oxidation .
Stability Monitoring: Perform quarterly HPLC checks to detect degradation (e.g., de-bromination or oxidation of methoxy groups) .
Advanced Question: How can metabolic pathways and toxicity be evaluated preclinically?
Methodological Answer:
- In Vitro Metabolism:
- Liver microsomes: Incubate with human/rat microsomes (1 mg/mL) + NADPH to identify CYP450-mediated metabolites (LC-QTOF) .
- Reactive metabolite screening: Trapping assays with glutathione (GSH) to detect quinone-imine intermediates .
- Toxicity Profiling:
- hERG assay: Patch-clamp analysis to assess cardiac risk (IC₅₀ for hERG inhibition) .
- Ames test: Use Salmonella strains TA98/TA100 to evaluate mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
